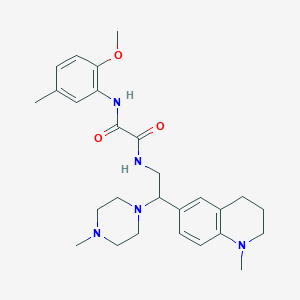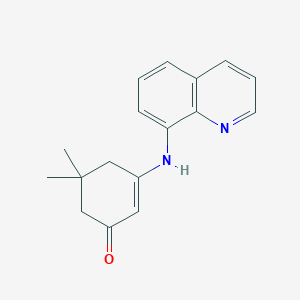
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea” is a chemical compound with the linear formula C15H18N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.323 . It contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on naphthalene and urea derivatives has explored their synthesis and the chemical properties that make them valuable for various applications. For example, studies on the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system and conformational adjustments over synthons of urea and thiourea based assemblies highlight the intricate processes involved in creating complex structures from naphthalene derivatives (Petridou-Fischer & Papadopoulos, 1984); (Phukan & Baruah, 2016).
Applications in Polymer Science
Naphthalene and urea derivatives are extensively researched for their potential in polymer science. For instance, the efficient combination of ionic liquids and microwave irradiation for the polycondensation of naphthalene-triazolidine derivatives with diisocyanates opens avenues for the development of new polymeric materials with enhanced properties (Mallakpour & Rafiee, 2007).
Molecular Recognition and Sensing
Urea and naphthalene derivatives have shown promise in the field of molecular recognition and sensing. Research on the synthesis and biological activity of naphthyridin ureas as potent acyl-CoA:cholesterol acyltransferase inhibitors illustrates the therapeutic potential of these compounds (Ban et al., 2006). Moreover, the development of a novel urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II) demonstrates the application of these derivatives in environmental monitoring and live cell imaging (Tayade et al., 2014).
Mécanisme D'action
The mechanism of action of this compound is not clear from the available information.
Propriétés
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-9-17)11-19-16(21)18-10-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,20H,8-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUAPOFRGKFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
methanesulfonamide](/img/structure/B2670268.png)

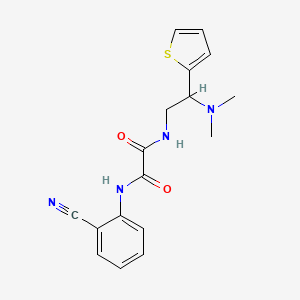
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
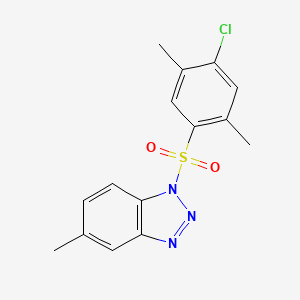
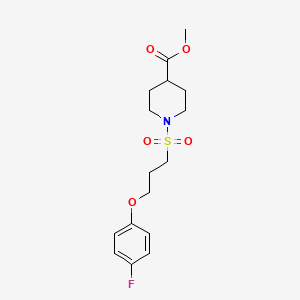
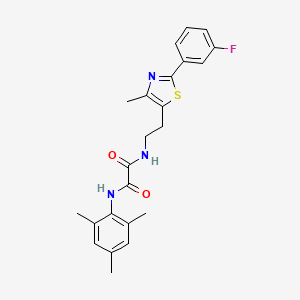
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
